What are the chemical and physical properties of Benzo[ghi]fluoranthene?
What are the chemical and physical properties of Benzo[ghi]fluoranthene?
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzo[ghi]fluoranthene is a polycyclic aromatic hydrocarbon (PAH) consisting of five fused benzene rings. It is a non-alternant PAH, meaning it contains rings with an odd number of carbon atoms, which influences its electronic and spectroscopic properties.[1] As a product of incomplete combustion of organic materials, Benzo[ghi]fluoranthene is an environmental contaminant found in air, water, and soil.[1][2] Its toxicological profile, including its classification as a Group 3 carcinogen by the International Agency for Research on Cancer (IARC) ("not classifiable as to its carcinogenicity to humans"), necessitates a thorough understanding of its chemical and physical properties for risk assessment and management.[2] This guide provides an in-depth overview of the chemical and physical characteristics of Benzo[ghi]fluoranthene, detailed experimental protocols for their determination, and an examination of its metabolic pathway.
Chemical and Physical Properties
The chemical and physical properties of Benzo[ghi]fluoranthene are summarized in the tables below. These properties are crucial for predicting its environmental fate, transport, and biological activity.
Table 1: General and Physical Properties of Benzo[ghi]fluoranthene
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₀ | [1][2][3] |
| Molecular Weight | 226.27 g/mol | [2][3] |
| CAS Number | 203-12-3 | [3] |
| Appearance | Yellow, odorless solid with greenish-yellow fluorescence; Solutions exhibit blue fluorescence. | [2] |
| Melting Point | 149 °C | [2][3] |
| Boiling Point | 406 °C | [3][4] |
| Density | 1.36 g/cm³ | [2] |
| Vapor Pressure | <0.075 mm Hg at 20 °C; 1.9 x 10⁻⁷ mm Hg at 25 °C (estimated) | [2] |
| Water Solubility | Insoluble | [2] |
| LogP (Octanol-Water Partition Coefficient) | 7.23 | [2] |
| Henry's Law Constant | 1.3 x 10⁻⁶ atm·m³/mol (estimated) | [2] |
Table 2: Spectroscopic Properties of Benzo[ghi]fluoranthene
| Spectroscopic Data | Values | Reference |
| UV-Vis Absorption Maxima (in cyclohexane) | 215, 231, 244, 249, 259, 278, 289, 322, 329, 347 nm | [2] |
| Fluorescence Excitation Peak | 349 nm | [5][6] |
| Fluorescence Emission Peak | 450 nm | [5] |
| ¹³C NMR Spectra | Data available in spectral databases. | [2] |
| Mass Spectrometry (GC-MS) | m/z Top Peak: 226 | [2] |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible determination of the physicochemical properties of Benzo[ghi]fluoranthene. The following are representative experimental protocols for key properties.
Determination of Melting Point
The melting point of Benzo[ghi]fluoranthene can be determined using the capillary melting point method with a Thiele tube or a digital melting point apparatus (e.g., Mel-Temp).
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Principle: A small, finely powdered sample of the compound is heated slowly in a sealed capillary tube. The temperature range over which the substance melts is observed and recorded as the melting point.
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Apparatus: Capillary tubes, thermometer or digital temperature probe, heating bath (Thiele tube with high-boiling mineral oil) or a digital melting point apparatus.
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Procedure:
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A small amount of dry, purified Benzo[ghi]fluoranthene is finely powdered.
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The powdered sample is packed into a capillary tube to a height of 2-3 mm.
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The capillary tube is placed in the heating block of the melting point apparatus or attached to a thermometer and immersed in the Thiele tube's oil bath.
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The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) near the expected melting point.
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The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.
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Determination of Octanol-Water Partition Coefficient (LogP)
The LogP value for a hydrophobic compound like Benzo[ghi]fluoranthene is typically determined using the High-Performance Liquid Chromatography (HPLC) method as outlined in OECD Guideline 117.
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Principle: The retention time of the substance on a reversed-phase HPLC column is measured. A calibration curve is generated using reference substances with known LogP values. The LogP of the test substance is then determined by its retention time relative to the standards.
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Apparatus: HPLC system with a UV detector, a reversed-phase column (e.g., C18), and a suitable mobile phase (e.g., methanol/water or acetonitrile/water).
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Procedure:
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A series of standard solutions of compounds with known LogP values are prepared and injected into the HPLC system to determine their retention times.
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A calibration curve is constructed by plotting the logarithm of the retention factor (k) against the known LogP values.
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A solution of Benzo[ghi]fluoranthene of known concentration is prepared in the mobile phase.
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The Benzo[ghi]fluoranthene solution is injected into the HPLC, and its retention time is recorded.
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The retention factor for Benzo[ghi]fluoranthene is calculated, and its LogP value is determined from the calibration curve.
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Spectroscopic Analysis
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Principle: The amount of light absorbed by a sample is measured at different wavelengths. The absorption spectrum is characteristic of the molecule's electronic structure.
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Sample Preparation: A dilute solution of Benzo[ghi]fluoranthene is prepared in a UV-transparent solvent, such as cyclohexane. The concentration should be chosen to yield an absorbance within the linear range of the spectrophotometer (typically 0.1 - 1 AU).
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Instrumentation: A dual-beam UV-Visible spectrophotometer.
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Procedure:
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The spectrophotometer is calibrated using a blank solution (pure solvent).
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The sample cuvette containing the Benzo[ghi]fluoranthene solution is placed in the sample beam path.
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The absorbance is scanned over the desired wavelength range (e.g., 200-400 nm).
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The wavelengths of maximum absorbance (λmax) are recorded.
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Principle: The sample is excited with a specific wavelength of light, and the emitted light (fluorescence) at a longer wavelength is measured.
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Sample Preparation: A very dilute solution of Benzo[ghi]fluoranthene is prepared in a suitable solvent (e.g., cyclohexane) to avoid inner-filter effects.
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Instrumentation: A spectrofluorometer.
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Procedure:
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An excitation wavelength is selected (e.g., 349 nm).
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The emission spectrum is scanned to find the wavelength of maximum emission.
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Alternatively, an emission wavelength is fixed, and the excitation spectrum is scanned to determine the optimal excitation wavelength.
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Metabolic Pathway
The metabolism of polycyclic aromatic hydrocarbons like Benzo[ghi]fluoranthene is a critical area of study due to its implications for toxicity and carcinogenicity. The primary pathway involves the aryl hydrocarbon receptor (AhR) and cytochrome P450 enzymes.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The metabolic activation of many PAHs is initiated by their binding to the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. This leads to the induction of a battery of genes, including those encoding for cytochrome P450 enzymes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic activation of polycyclic aromatic hydrocarbons to carcinogens by cytochromes P450 1A1 and 1B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic activation of polycyclic aromatic hydrocarbons to carcinogens by cytochromes P450 1A1 and1B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exposure to an environmental mixture of polycyclic aromatic hydrocarbons (PAHs) induces hepatic cytochrome P450 enzymes in mice - PMC [pmc.ncbi.nlm.nih.gov]
